[4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone [4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9694910
InChI: InChI=1S/C19H17ClN4OS/c20-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-4-2-1-3-5-14/h1-9H,10-13H2
SMILES:
Molecular Formula: C19H17ClN4OS
Molecular Weight: 384.9 g/mol

[4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.:

Cat. No.: VC9694910

Molecular Formula: C19H17ClN4OS

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Chlorophenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone -

Specification

Molecular Formula C19H17ClN4OS
Molecular Weight 384.9 g/mol
IUPAC Name [4-(4-chlorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C19H17ClN4OS/c20-15-6-8-16(9-7-15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-4-2-1-3-5-14/h1-9H,10-13H2
Standard InChI Key HGBLXSMESCXTAX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(N=NS3)C4=CC=CC=C4

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step reactions. For example, piperazine derivatives can be synthesized by reacting piperazine with appropriate acyl chlorides or anhydrides. Thiadiazole rings can be formed through condensation reactions involving thiosemicarbazides and aldehydes.

Example Synthesis Steps:

  • Preparation of Piperazine Derivative:

    • React piperazine with an appropriate acyl chloride in a solvent like dichloromethane.

    • Purify the product using column chromatography.

  • Formation of Thiadiazole Ring:

    • Condense thiosemicarbazide with an aldehyde in the presence of an acid catalyst.

    • Cyclize the intermediate to form the thiadiazole ring.

Biological Activities

Piperazine and thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Potential Applications:

  • Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains .

  • Pharmaceutical Applications: Piperazine derivatives are used in several drugs due to their ability to interact with biological targets, such as receptors and enzymes .

  • CNS Disorders: Some piperazine-based compounds have been explored for treating CNS disorders like mild cognitive impairment and early dementia .

Spectral Analysis

Characterization of organic compounds typically involves spectral analysis techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods help confirm the structure and purity of the synthesized compounds.

TechniquePurpose
IR SpectroscopyIdentifies functional groups based on absorption peaks.
1H NMRProvides information about hydrogen atoms in the molecule.
13C NMROffers insights into carbon atom environments.
Mass SpectrometryDetermines molecular weight and fragmentation patterns.

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